molecular formula C13H14ClNO B13037445 4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile

Cat. No.: B13037445
M. Wt: 235.71 g/mol
InChI Key: NVYHUNAIGWMKPO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile is a nitrile-containing organic compound featuring a hexanenitrile backbone substituted with a 4-chlorophenyl group at position 4, a methyl group at position 5, and a ketone at position 2. This structure combines electron-withdrawing (chlorophenyl, nitrile) and hydrophobic (methyl) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-3-oxohexanenitrile

InChI

InChI=1S/C13H14ClNO/c1-9(2)13(12(16)7-8-15)10-3-5-11(14)6-4-10/h3-6,9,13H,7H2,1-2H3

InChI Key

NVYHUNAIGWMKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : (3R)-3-(4-Methoxyphenyl)-5-oxohexanenitrile ()
  • Structure : Features a methoxy-substituted phenyl group at position 3 and lacks the methyl group at position 3.
  • Key Differences :
    • Substituent Electronics : The methoxy group in Compound A is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl group in the target compound. This difference impacts dipole moments, solubility, and reactivity.
    • Stereochemistry : The (3R) configuration in Compound A introduces chirality, whereas the target compound’s stereochemistry is unspecified.
  • The methyl group at position 5 in the target compound may sterically hinder reactions at the ketone or nitrile groups compared to Compound A.
Compound B : 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen ()
  • Structure : A bicyclic chromene derivative with a 4-chlorophenyl group, nitrile, and methoxyphenyl substituents.
  • Key Differences :
    • Ring System : Compound B incorporates a fused cyclohexane-pyran ring, increasing structural rigidity compared to the linear hexanenitrile backbone of the target compound.
    • Functionality : Both compounds share nitrile and ketone groups, but Compound B’s extended conjugation may enhance UV absorption or fluorescence properties.

Physicochemical and Computational Analysis

Table 1: Comparative Properties
Property Target Compound Compound A () Compound B ()
Molecular Formula C₁₃H₁₄ClNO C₁₃H₁₅NO₂ C₂₃H₁₉ClN₂O₂
Molecular Weight (g/mol) 247.71 233.26 390.86
Key Functional Groups Nitrile, ketone, chlorophenyl Nitrile, ketone, methoxyphenyl Nitrile, ketone, chromene ring
Solubility (Predicted) Low in water; moderate in DMSO Moderate in polar solvents Low in water; high in acetone
Computational Insights :
  • Density Functional Theory (DFT) : Methods described in enable correlation-energy calculations to compare stability and reactivity trends. For example, the target compound’s chlorophenyl group may lower LUMO energy, enhancing susceptibility to nucleophilic attack compared to Compound A .

Biological Activity

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has a distinctive chemical structure characterized by a chlorophenyl group and a nitrile functional group. Its molecular formula is C12H12ClN, indicating the presence of chlorine, which often enhances the biological activity of organic compounds.

Antimicrobial Activity

Research has indicated that similar compounds bearing chlorophenyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds showed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl moiety may contribute to this antimicrobial efficacy through enhanced membrane permeability or interaction with bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical targets in neuropharmacology. Compounds with a 4-chlorophenyl substituent demonstrated dual inhibitory effects against these enzymes, which are relevant for treating Alzheimer's disease . The IC50 values for inhibition were reported as follows:

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compoundTBDTBD
Related Compound A10.47.7
Related Compound B5.49.9

Cytotoxicity

Cytotoxicity assays against cancer cell lines have also been conducted on similar compounds. The presence of the chlorophenyl group often correlates with increased cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : Molecular docking studies suggest that the compound may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions, particularly in cholinesterases .
  • Membrane Disruption : The lipophilicity imparted by the chlorophenyl group may allow the compound to disrupt bacterial membranes, leading to cell lysis .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Study on Antibacterial Activity : A series of chlorophenyl-substituted compounds were synthesized and tested against various bacterial strains, revealing that those with stronger electron-withdrawing groups exhibited enhanced antibacterial properties.
  • Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

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